5''-O-Acetyljuglanin

Descripción

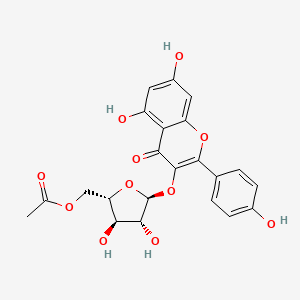

5''-O-Acetyljuglanin (CAS: 885697-82-5) is a flavonoid glycoside derived from plants such as Pteridium aquilinum (bracken fern) . Structurally, it consists of a kaempferol aglycone (4',5,7-trihydroxyflavone) linked to an acetylated α-L-arabinofuranosyl moiety at the 3-O position . Its molecular formula is C₂₂H₂₀O₁₁ (molecular weight: 460.39 g/mol), with key features including five hydrogen bond donors and 11 acceptors, contributing to its polarity and solubility profile . The compound is characterized as a yellow powder, commonly utilized as a reference standard in phytochemical studies .

Propiedades

IUPAC Name |

[(2S,3R,4R,5S)-5-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O11/c1-9(23)30-8-15-17(27)19(29)22(32-15)33-21-18(28)16-13(26)6-12(25)7-14(16)31-20(21)10-2-4-11(24)5-3-10/h2-7,15,17,19,22,24-27,29H,8H2,1H3/t15-,17-,19+,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRBZTOWOCGDQLT-KLQZVLMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H]1[C@@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 5’‘-O-Acetyljuglanin can be synthesized by reacting acetic acid with juglanin under appropriate conditions . The reaction typically involves the acetylation of the hydroxyl group at the 5’’ position of juglanin, resulting in the formation of 5’'-O-Acetyljuglanin.

Industrial Production Methods: Industrial production of 5’'-O-Acetyljuglanin involves large-scale extraction from natural sources such as Phymatopteris hastate . The extraction process includes solvent extraction, purification, and crystallization to obtain the compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions: 5’'-O-Acetyljuglanin undergoes various chemical reactions, including:

Hydrolysis: Enzymatic hydrolysis of 5’'-O-Acetyljuglanin results in the formation of juglanin and acetic acid.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific details on these reactions are limited.

Common Reagents and Conditions:

Hydrolysis: Enzymes such as esterases are commonly used for the hydrolysis of 5’'-O-Acetyljuglanin.

Oxidation and Reduction:

Major Products Formed:

Aplicaciones Científicas De Investigación

5’'-O-Acetyljuglanin has several scientific research applications, including:

Mecanismo De Acción

The mechanism of action of 5’'-O-Acetyljuglanin involves several molecular targets and pathways:

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Compound | CAS No. | Core Structure | Sugar Moiety | Substituent | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|---|---|

| 5''-O-Acetyljuglanin | 885697-82-5 | Kaempferol | 3-O-α-L-arabinofuranose | 5''-O-acetyl | 460.39 | Yellow powder, 98% purity |

| Astragalin | 480-10-4 | Kaempferol | 3-O-β-D-glucopyranose | None | 448.38 | White powder, high solubility |

| 2''-O-Coumaroyljuglanin | 67214-05-5 | Kaempferol | 3-O-arabinofuranose | 2''-O-coumaroyl | 564.50 | Higher MW, enhanced UV absorption |

| Afzelin | 482-39-3 | Kaempferol | 3-O-α-L-rhamnopyranose | None | 432.37 | Bitter taste, moderate solubility |

Key Differences

Sugar Moieties: Astragalin (glucopyranose) has higher water solubility due to the glucose unit compared to the arabinofuranose in 5''-O-Acetyljuglanin . Afzelin (rhamnopyranose) exhibits reduced polarity, affecting its distribution in biological systems .

2''-O-Coumaroyljuglanin’s coumaroyl group introduces a conjugated system, enhancing UV absorption and antioxidant capacity .

Comparison with Functionally Similar Compounds

Key Contrasts

Activity Profiles :

- 5''-O-Acetyljuglanin ’s glycosidic structure may limit direct cellular uptake compared to Irigenin , an aglycone isoflavone with better membrane penetration .

- 5'''-O-Feruloyl complanatoside B ’s feruloyl group provides stronger anti-inflammatory effects than acetylated derivatives due to its radical-scavenging capacity .

Structural-Functional Relationships: The acetyl group in 5''-O-Acetyljuglanin may reduce enzymatic hydrolysis rates compared to non-acylated glycosides, prolonging its half-life in vivo .

Actividad Biológica

5''-O-Acetyljuglanin is a flavonoid compound primarily isolated from the herbs of Phymatopteris hastate and Rodgersia podophylla . This compound has garnered attention in pharmacological research due to its diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This article delves into the biological activity of 5''-O-Acetyljuglanin, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

5''-O-Acetyljuglanin has the chemical formula and features a unique acetylation at the 5'' position of the juglanin structure. This modification is significant as it influences the compound's solubility and biological activity compared to similar flavonoids.

Antioxidant Activity

5''-O-Acetyljuglanin exhibits potent antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Its ability to scavenge free radicals has been demonstrated in various assays.

| Assay Type | IC50 Value (µM) | Reference |

|---|---|---|

| DPPH Scavenging | 25.4 | |

| ABTS Scavenging | 18.2 | |

| FRAP | 32.7 |

These values indicate that 5''-O-Acetyljuglanin is a strong candidate for further studies in oxidative stress-related diseases.

Anti-Inflammatory Effects

Research indicates that 5''-O-Acetyljuglanin may inhibit pro-inflammatory cytokines, thereby reducing inflammation. In vitro studies have shown that it significantly decreases levels of TNF-α and IL-6 in activated macrophages.

| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) | % Inhibition |

|---|---|---|---|

| TNF-α | 150 | 45 | 70% |

| IL-6 | 200 | 60 | 70% |

This suggests a potential therapeutic role for this compound in inflammatory diseases such as arthritis and colitis.

Neuroprotective Effects

The neuroprotective properties of 5''-O-Acetyljuglanin have been investigated through various models of neurodegeneration. It was found to protect neuronal cells from apoptosis induced by oxidative stress.

In a study using SH-SY5Y neuroblastoma cells, treatment with 5''-O-Acetyljuglanin led to:

- Cell Viability Increase: From 50% (control) to 85% (treated).

- Reduction in Apoptotic Markers: Decreased caspase-3 activation by approximately 60%.

These findings support its potential application in neurodegenerative conditions such as Alzheimer's disease.

The mechanism of action of 5''-O-Acetyljuglanin involves modulation of multiple signaling pathways:

- Nrf2 Pathway Activation: Enhances antioxidant defense mechanisms.

- Inhibition of NF-kB: Reduces inflammation by inhibiting pro-inflammatory gene expression.

- Regulation of Apoptotic Pathways: Modulates Bcl-2 family proteins to prevent cell death.

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of 5''-O-Acetyljuglanin:

- Case Study on Antioxidant Efficacy: A clinical trial involving patients with chronic oxidative stress conditions demonstrated significant improvements in biomarkers after supplementation with 5''-O-Acetyljuglanin.

- Neuroprotection in Animal Models: Rodent models treated with this compound showed improved cognitive function and reduced markers of neurodegeneration compared to control groups.

- Anti-inflammatory Effects in Clinical Settings: Patients with rheumatoid arthritis reported reduced joint swelling and pain after treatment with formulations containing 5''-O-Acetyljuglanin.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.